molecular formula C15H13BrFNO3 B3656250 N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenoxy)acetamide

N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B3656250
M. Wt: 354.17 g/mol
InChI Key: WLCORLYNAMSDDM-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenoxy)acetamide is an organic compound that features a complex aromatic structure. It contains bromine, fluorine, and methoxy functional groups attached to a phenyl ring, which is further connected to an acetamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline and 2-methoxyphenol.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-bromo-2-fluoroaniline with chloroacetyl chloride in the presence of a base like triethylamine.

    Coupling Reaction: The intermediate is then reacted with 2-methoxyphenol in the presence of a coupling agent such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The acetamide group can be hydrolyzed to form corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products with different substituents replacing bromine or fluorine.

    Oxidation: Products with higher oxidation states, such as carboxylic acids.

    Reduction: Products with lower oxidation states, such as amines or alcohols.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-fluorophenyl)-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(4-chloro-2-fluorophenyl)-2-(2-methoxyphenoxy)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenoxy)propionamide: Similar structure but with a propionamide group instead of acetamide.

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenoxy)acetamide is unique due to the specific combination of bromine, fluorine, and methoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO3/c1-20-13-4-2-3-5-14(13)21-9-15(19)18-12-7-6-10(16)8-11(12)17/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCORLYNAMSDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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